(3-Fluoro-4-nitrophenyl)methanamine hydrochloride
Description
Properties
IUPAC Name |
(3-fluoro-4-nitrophenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O2.ClH/c8-6-3-5(4-9)1-2-7(6)10(11)12;/h1-3H,4,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGLMXSWLJVCIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)F)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3-Fluoro-4-nitrophenyl)methanamine hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHClFNO. The compound features a methanamine group attached to a phenyl ring that includes both a fluorine atom and a nitro group. These substituents significantly influence the compound's reactivity and biological interactions due to their electron-withdrawing effects.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Nitration of Fluorobenzene : Introduction of the nitro group to the aromatic ring.
- Formation of Methanamine : Reaction with formaldehyde and ammonia derivatives.
- Hydrochloride Salt Formation : Reaction with hydrochloric acid to yield the hydrochloride salt.
This multi-step synthesis allows for the introduction of functional groups that can influence the compound's properties and reactivity.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in antimicrobial applications. Below are some key findings regarding its biological activity:
Antimicrobial Activity
Studies have shown that derivatives of this compound possess significant antibacterial and antifungal properties. For instance:
- Minimum Inhibitory Concentration (MIC) values have been reported against various bacterial strains, such as Staphylococcus aureus and Escherichia coli, ranging from 32 to 512 µg/mL .
- The compound has shown effectiveness against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity .
The mechanisms underlying the biological activity of this compound involve:
- Enzyme Modulation : The compound may interact with specific enzymes, inhibiting their activity and thereby affecting metabolic pathways.
- Receptor Interaction : It has been suggested that the compound can bind to certain receptors, influencing cellular signaling pathways.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful. The following table summarizes some notable comparisons:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Fluoroaniline | Contains an amino group; lacks nitro | Simpler structure; more basic properties |
| 3-Nitroaniline | Contains a nitro group; lacks fluorine | More polar; different reactivity |
| 4-Amino-3-fluorophenol | Contains both amino and fluoro groups | Potentially more reactive due to amino |
| 5-Fluoro-2-nitrobenzoic acid | Contains carboxylic acid | Different acid-base properties |
The combination of both fluorine and nitro substituents on the aromatic ring enhances the reactivity and biological activity of this compound compared to its analogs.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Antimicrobial Efficacy : A study demonstrated that modifications to the phenyl ring could enhance antimicrobial efficacy against resistant strains of bacteria .
- Pharmacological Investigations : Research into its pharmacokinetics is ongoing, focusing on absorption, distribution, metabolism, and excretion (ADME) profiles to assess its viability as a therapeutic agent.
Comparison with Similar Compounds
The following analysis compares (3-Fluoro-4-nitrophenyl)methanamine hydrochloride with structurally analogous compounds, focusing on substituent effects, physical properties, and spectroscopic data.
Substituent Position and Functional Group Variations
Nitro and Methyl-Substituted Analogs
- (3-Methyl-4-nitrophenyl)methanamine hydrochloride (C₈H₁₀ClN₂O₂; CAS 1037397-91-3): A methyl group replaces fluorine at the 3-position. Similarity score: 0.98 .
- (4-Methyl-3-nitrophenyl)methanamine hydrochloride (C₈H₁₀ClN₂O₂; CAS 92203-68-4):
Sulfonyl and Thiazole Derivatives
- [4-(Ethanesulfonyl)-3-fluorophenyl]methanamine hydrochloride (C₉H₁₃ClFNO₂S; molecular weight: 253.72 g/mol): Replaces the nitro group with an ethanesulfonyl moiety. The sulfonyl group enhances polarity and may improve aqueous solubility compared to the nitro analog .
- [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride (C₁₀H₉ClN₂S·HCl; molecular weight: 261.17 g/mol):
Halogenated and Heterocyclic Variants
- Benzo[b]thiophen-2-yl methanamine hydrochloride (C₉H₉ClNS):
- [3-(4-Methylphenyl)phenyl]methanamine hydrochloride (C₁₄H₁₆ClN; CAS 49703-56-2):
Physical and Spectroscopic Properties
Table 1: Key Properties of Selected Compounds
Spectroscopic Differences
- NMR Data: Substituents significantly impact chemical shifts. For example, in furan-2-yl methanamine hydrochloride (C₆H₈ClNO), the furan ring protons resonate at δ 6.30–7.40 ppm in DMSO-d₆, distinct from aromatic protons in nitro-substituted analogs . The nitro group in this compound likely deshields adjacent protons, causing downfield shifts compared to methyl-substituted variants .
Preparation Methods
Nucleophilic Aromatic Substitution to Form Nitroaryl Intermediates
A common initial step involves the nucleophilic substitution on 2,4-difluoronitrobenzene or related fluoronitrobenzene derivatives with malonate esters or other nucleophiles to introduce the methanamine precursor moiety.
- Procedure Example :
- React 2,4-difluoronitrobenzene with diethylmethylmalonate in dimethylformamide (DMF) as solvent.
- Add sodium hydroxide portion-wise at 25–30 °C, maintaining temperature with ice cooling.
- Stir the reaction mixture for 3.5 hours, then quench with water and extract with ethyl acetate.
- Wash organic layers with diluted sodium sulfate solution and dry over anhydrous sodium sulfate.
- Concentrate under reduced pressure to obtain diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylmalonate as a light yellow oil (boiling range 149–151 °C at 0.02 mmHg).
This step efficiently installs the nitroaryl group with a fluorine substituent, setting the stage for further transformations.
Conversion to Ethyl 2-(3-Fluoro-4-nitrophenyl)propionate
Further functional group manipulation involves heating the diethyl malonate derivative with sodium chloride in a polar aprotic solvent like dimethyl sulfoxide (DMSO) under nitrogen at 130–180 °C for about 6 hours. After cooling, the mixture is diluted with water and ethyl acetate, separated, washed, dried, and concentrated to yield ethyl 2-(3-fluoro-4-nitrophenyl)propionate.
This intermediate is crucial for subsequent reduction and amination steps.
Reduction of Nitro Group to Amine
The key transformation to obtain (3-fluoro-4-aminophenyl)methanamine involves reduction of the nitro group to an amine. Several methods are reported in literature:
- Catalytic hydrogenation using Pd/C or other catalysts under hydrogen atmosphere.
- Chemical reduction using iron powder, tin chloride, or other reducing agents in acidic media.
- Base-mediated reductive cyclization methods have been developed for related nitrophenyl compounds, employing potassium carbonate and microwave irradiation in solvents like N-methyl-2-pyrrolidone (NMP) to improve yields and reaction times.
For example, reductive cyclization studies show that potassium carbonate in NMP at 150 °C under microwave irradiation can yield amine-containing cyclized products in up to 87% yield, demonstrating efficient nitro group reduction and intramolecular transformations.
Formation of (3-Fluoro-4-nitrophenyl)methanamine Hydrochloride Salt
After reduction to the free amine, the hydrochloride salt is typically prepared by treatment with hydrochloric acid in an appropriate solvent such as ethanol or ether to precipitate the amine hydrochloride salt. This step stabilizes the amine and facilitates handling and purification.
Summary Table of Key Preparation Steps
Detailed Research Findings and Optimization Notes
- The nucleophilic aromatic substitution step is sensitive to temperature and base addition rate; controlling temperature between 25–30 °C during NaOH addition is critical to avoid side reactions.
- Use of polar aprotic solvents such as DMF, DMSO, or NMP enhances reaction efficiency due to their ability to stabilize charged intermediates.
- Microwave irradiation significantly reduces reaction times for reductive cyclization and improves yields compared to conventional heating.
- Increasing base equivalents (potassium carbonate) and diluting the reaction mixture to 0.01 M concentration optimize the reductive cyclization yield up to 87%.
- Attempts to protect the amine nitrogen during cyclization showed limited success, indicating the need for careful selection of protecting groups and conditions if required.
Q & A
Q. What are the optimal synthetic routes for (3-Fluoro-4-nitrophenyl)methanamine hydrochloride, considering the electronic effects of nitro and fluorine substituents?
- Methodological Answer : The synthesis can be adapted from protocols for analogous fluorinated aryl methanamine derivatives. A plausible route involves:
- Step 1 : Nitration of 3-fluorophenyl precursors. Use mixed acid (H₂SO₄/HNO₃) under controlled temperatures (0–5°C) to avoid over-nitration .
- Step 2 : Reduction of the nitro group to an amine. Catalytic hydrogenation (H₂/Pd-C) or sodium dithionite (Na₂S₂O₄) in aqueous ethanol at 60°C ensures selective reduction .
- Step 3 : Formation of the hydrochloride salt via reaction with HCl in anhydrous ether .
Key Considerations : The electron-withdrawing nitro group deactivates the aromatic ring, requiring careful optimization of reaction conditions to avoid side products.
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Aromatic protons adjacent to fluorine (δ 7.2–7.8 ppm) show deshielding and splitting due to fluorine’s electronegativity. The amine proton (δ 2.8–3.5 ppm) may appear broad .
- ¹⁹F NMR : A single peak confirms fluorine’s position .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 215) validate the molecular formula .
Advanced Research Questions
Q. What strategies mitigate competing reactions during the nitration or fluorination steps in the synthesis of this compound?
- Methodological Answer :
- Nitration : Use low temperatures (0–5°C) and stoichiometric control to prevent di-nitration. The nitro group’s meta-directing nature can be leveraged to position fluorine ortho to the amine .
- Fluorination : Electrophilic fluorination (e.g., Selectfluor®) in aprotic solvents (e.g., DMF) minimizes side reactions. Protect the amine group with Boc or Fmoc during fluorination .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound from regioisomers .
Q. How do the electron-withdrawing nitro and fluorine groups influence the compound’s reactivity in nucleophilic substitution or coupling reactions?
- Methodological Answer :
- Nucleophilic Substitution : The nitro group’s strong electron-withdrawing effect activates the aryl ring for SNAr reactions. For example, reaction with thiols (e.g., NaSH in DMSO) substitutes the para-nitro position .
- Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids requires palladium catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80–100°C) due to reduced electron density .
- Contrast with Electron-Donating Groups : Unlike methoxy-substituted analogs (which enhance electrophilic substitution ), nitro/fluoro groups favor nucleophilic pathways.
Q. What in silico methods predict the binding affinity of this compound to neurological targets, based on structural analogs?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with serotonin receptors (5-HT₃/5-HT₄). The fluorine’s electronegativity and nitro group’s polarity may enhance hydrogen bonding with active-site residues .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER can simulate stability of ligand-receptor complexes over 100 ns trajectories. Analyze RMSD and binding free energy (MM-PBSA) .
- QSAR Models : Train models using datasets of fluorinated aryl amines to predict IC₅₀ values for neurotransmitter targets .
Q. How to resolve discrepancies in reported biological activities of structurally similar compounds?
- Methodological Answer :
- Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., pH 7.4, 37°C, ATP levels) .
- Metabolic Stability Tests : Use liver microsomes to assess if variations arise from differential metabolism .
- Structural Analog Analysis : Contrast with (4-Ethoxyphenyl)(phenyl)methanamine hydrochloride, where ethoxy groups enhance membrane permeability but reduce target specificity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
